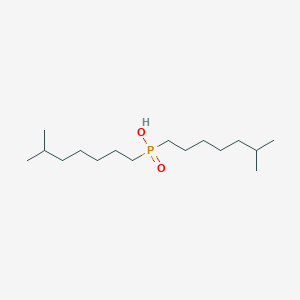

BIS(6-METHYLHEPTYL)PHOSPHINIC ACID

Description

Overview of Organophosphorus Acids in Modern Chemical Science

Organophosphorus compounds are a broad and versatile class of organic compounds containing phosphorus-carbon bonds. mdpi.com Their significance in modern chemical science has grown steadily due to their diverse applications. researchgate.net These compounds can be categorized based on the phosphorus valency and the nature of the atoms attached to the phosphorus center, which in turn dictates their physicochemical properties such as acidity, hydrophobicity, and metal ion binding preference. mdpi.comresearchgate.net This class includes a range of functional groups, such as phosphoric acids, phosphonic acids, phosphinic acids, and their derivatives. mdpi.com

Organophosphorus acids and their esters are integral to numerous industrial and biological processes. longdom.orgwikipedia.org They are widely utilized as extractants in hydrometallurgy for the separation and purification of metals, including rare earth elements and heavy metals. mdpi.combohrium.comresearchgate.net Their effectiveness as extractants stems from their ability to form stable complexes with metal ions through mechanisms like cation exchange and solvation. mdpi.com Beyond metallurgy, they find applications as flame retardants, plasticizers, and additives in lubricants. wikipedia.org In the realm of biology and medicine, organophosphorus compounds are fundamental components of DNA and RNA and are present in various bioactive molecules and therapeutic agents. longdom.orgwikipedia.orgnih.gov The continuous development in organophosphorus chemistry focuses on creating novel compounds with enhanced selectivity and efficiency for specific applications, addressing challenges in areas from environmental remediation to pharmaceutical development. researchgate.netnih.gov

Significance of BIS(6-METHYLHEPTYL)PHOSPHINIC ACID within Phosphinic Acid Chemistry

This compound, a member of the dialkylphosphinic acid family, holds a specific position within phosphinic acid chemistry due to its distinct structural features and resulting properties. evitachem.comwikipedia.org Its structure consists of a central phosphorus atom bonded to a hydroxyl group and two branched 6-methylheptyl groups. evitachem.com The presence of these bulky, hydrophobic alkyl chains is a key characteristic that influences its solubility and steric properties, making it highly soluble in organic solvents and less so in water. evitachem.com

The primary significance of this compound and its isomers, such as Bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272), lies in their application as selective extractants in hydrometallurgy. wikipedia.org These compounds are particularly effective in the solvent extraction and separation of metal ions. biosynth.com For instance, research has demonstrated the use of bis(2,4,4-trimethylpentyl)phosphinic acid for the selective extraction of cobalt from nickel in chloride solutions and for the separation of rare earth elements. The branched alkyl groups enhance the organophilicity of the metal complexes, facilitating their transfer from an aqueous phase to an organic phase. biosynth.com

Furthermore, beyond solvent extraction, this class of compounds has been explored for other applications. For example, they can be used as surface passivating ligands in the synthesis of semiconductor nanocrystals. evitachem.comchemicalbook.com The specific structure of this compound, with its particular branching, contributes to its unique performance in these specialized areas of materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H35O2P | evitachem.comnih.gov |

| Molecular Weight | 290.42 g/mol | nih.govbldpharm.com |

| CAS Number | 148456-58-0, 27661-42-3 | nih.govbldpharm.com |

| Appearance | Viscous liquid or oily substance | evitachem.com |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform), less soluble in water. | evitachem.com |

| IUPAC Name | This compound | nih.gov |

Scope and Research Trajectories for this compound

The research trajectory for this compound and related dialkylphosphinic acids is primarily directed towards enhancing their application in separation science and materials chemistry. A significant area of ongoing research is the development of more efficient and selective solvent extraction processes for valuable and strategic metals, including rare earth elements and transition metals. researchgate.netnih.gov This involves optimizing extraction conditions and exploring synergistic effects with other extractants to improve separation factors.

Another promising research avenue is the application of these phosphinic acids in the formulation of novel materials. Their role as capping agents or ligands in the synthesis of nanoparticles and quantum dots is an area of active investigation. evitachem.comchemicalbook.com The molecular structure of the phosphinic acid can be tailored to control the size, shape, and surface properties of the resulting nanomaterials, opening up possibilities for their use in electronics, catalysis, and biomedical imaging.

Furthermore, the development of more sustainable and environmentally friendly synthesis methods for this compound and its analogues is a key research focus. google.com This includes exploring alternative starting materials and reaction pathways that minimize waste and improve safety and efficiency. researchgate.netgoogle.com The creation of new hydrophobic eutectic solvents using phosphinic acid derivatives is also an emerging field, with potential applications in selective metal extraction. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

bis(6-methylheptyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O2P/c1-15(2)11-7-5-9-13-19(17,18)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNVBFGHGMAMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCP(=O)(CCCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545423 | |

| Record name | Bis(6-methylheptyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27661-42-3 | |

| Record name | Bis(6-methylheptyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Bis 6 Methylheptyl Phosphinic Acid

Diverse Synthetic Routes to BIS(6-METHYLHEPTYL)PHOSPHINIC ACID

The construction of the P-C bonds in this compound can be approached through various synthetic strategies, including radical additions to alkenes, alkylation of phosphorus precursors, and hydrolysis of ester intermediates.

Free-radical addition is a common and effective method for synthesizing dialkylphosphinic acids. This approach typically involves the reaction of a phosphorus source, such as sodium hypophosphite, with an appropriate alkene. For the synthesis of a closely related isomer, bis(2,4,4-trimethylpentyl)phosphinic acid, a reaction is carried out by heating sodium hypophosphite and diisobutylene (an iso-octene) in the presence of an initiator like tert-butyl peroxide. nih.gov The reaction mechanism proceeds through the generation of phosphinyl radicals that add across the double bond of the alkene. A second addition to another alkene molecule results in the formation of the dialkylphosphinic acid.

| Reactant/Condition | Quantity/Parameter | Role |

| Sodium Hypophosphite | 0.377 moles | Phosphorus Source |

| Diisobutylene (80%) | 0.943 moles | Alkyl Source (Alkene) |

| Acetic Acid | 40 g | Solvent/Reagent |

| Tert-butyl Peroxide | 0.019 moles (initial) | Radical Initiator |

| Temperature | ~135 °C | Reaction Condition |

| Reaction Time | 30 hours | Reaction Condition |

| Product | Yield | Purity |

| Bis(2,4,4-trimethylpentyl)phosphinic acid | 86.9% | 93.7% |

Table 1: Summary of reaction conditions for the synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid via radical addition. nih.gov

This method can be adapted for various dialkylphosphinic acids by selecting the corresponding α-olefin. rsc.org The synthesis can also be performed in a stepwise manner, where the reaction of sodium hypophosphite with an olefin first generates a monoalkylphosphinic acid intermediate, which can then react further. rsc.org

Alkylation-based methods provide an alternative route to dialkylphosphinic acids. A general and established strategy involves the reaction of phosphorus precursors with organometallic reagents, such as Grignard reagents. google.comstackexchange.com In this approach, a phosphorus electrophile is reacted with a nucleophilic alkyl source.

One common pathway involves the reaction of dialkyl phosphites with Grignard reagents to produce secondary phosphine (B1218219) oxides, which are more stable than their corresponding phosphines. google.com These intermediates can then be oxidized to the final phosphinic acid. google.com This general method is useful for synthesizing many simple symmetrically di-substituted phosphinic acids. google.com For the synthesis of this compound, this would involve the reaction of a suitable phosphite (B83602) with 6-methylheptylmagnesium bromide. Another variation involves reacting Grignard reagents with phosphorus oxychloride (POCl₃). organic-chemistry.orgnih.gov

| Step | General Reactants | General Intermediate/Product |

| 1 | Dialkyl phosphite + Alkyl Grignard Reagent (R-MgX) | Dialkylphosphine oxide |

| 2 | Dialkylphosphine oxide + Oxidizing Agent | Dialkylphosphinic Acid |

Table 2: General scheme for alkylation-based synthesis of dialkylphosphinic acids via a Grignard reaction.

This route offers versatility but requires careful control of stoichiometry to prevent the formation of tertiary phosphine oxides from over-alkylation. stackexchange.com

The synthesis of this compound can proceed through a bis(6-methylheptyl)phosphinate ester intermediate. The final step in such a synthesis is the cleavage of the P-O-C ester bond to yield the phosphinic acid. This transformation is most commonly achieved through acid-catalyzed hydrolysis or via the McKenna reaction. nih.govnih.gov

Acid-catalyzed hydrolysis is a widely applied method, typically carried out by refluxing the phosphinate ester with a concentrated mineral acid like hydrochloric acid (HCl). nih.govmdpi.com The reaction proceeds through protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it susceptible to nucleophilic attack by water. For phosphonate (B1237965) esters, which have two ester groups, the hydrolysis occurs in a stepwise manner. nih.gov

The McKenna reaction offers a milder, non-aqueous alternative for dealkylating phosphorus esters. nih.govnih.gov This two-step method utilizes bromotrimethylsilane (B50905) (BTMS) to convert the alkyl ester into a trimethylsilyl (B98337) ester intermediate. nih.govresearchgate.net This silyl (B83357) ester is highly susceptible to solvolysis and is readily cleaved by the addition of a protic solvent like methanol (B129727) or water to give the final phosphonic or phosphinic acid. rsc.orggoogle.comresearchgate.net The McKenna reaction is known for its high yields, mild conditions, and compatibility with a wide range of functional groups that might be sensitive to harsh acidic conditions. google.comnih.gov

| Method | Reagents | Key Intermediate | Advantages |

| Acid Hydrolysis | Concentrated HCl, Water | Protonated Ester | Inexpensive reagents, straightforward procedure. rsc.org |

| McKenna Reaction | 1. Bromotrimethylsilane (BTMS)2. Methanol or Water | Trimethylsilyl Phosphinate | Mild conditions, high yields, high chemoselectivity. nih.govnih.govresearchgate.net |

Table 3: Comparison of primary hydrolysis methods for phosphinate esters.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and its application to the synthesis of dialkylphosphinic acids has been demonstrated to be highly effective. rsc.orgnih.govresearchgate.net The microwave-assisted free-radical addition of sodium hypophosphite monohydrate to an α-olefin can produce dialkylphosphinic acids with high yields and broad substrate applicability. rsc.orgresearchgate.net This method significantly reduces reaction times compared to conventional heating. researchgate.net

Research on the microwave-assisted synthesis of various dialkylphosphinic acids showed that reaction parameters such as solvent, initiator, and temperature have a significant impact on the product yield. nih.gov For instance, in the synthesis of di-n-octylphosphinic acid, using di-tert-butyl peroxide (DTBP) as the initiator and acetic acid as the solvent at 140°C under microwave irradiation for 2 hours resulted in a 91% yield. nih.gov This demonstrates a significant rate enhancement and high efficiency for the synthesis. researchgate.net Microwave irradiation has also been successfully used to accelerate the hydrolysis of phosphonate esters, another key step in organophosphorus chemistry. rsc.org

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. The choice of initiator system in radical-based syntheses is a particularly important parameter.

In the free-radical addition route to dialkylphosphinic acids, the choice of radical initiator is critical. A study investigating the microwave-assisted synthesis of di-n-octylphosphinic acid compared several common radical initiators. nih.gov The initiators tested were azodiisobutyronitrile (AIBN), benzoyl peroxide (BPO), tert-butyl hydroperoxide (t-BuOOH), and di-tert-butyl peroxide (DTBP). nih.gov

The results indicated that peroxide-based initiators were more effective than AIBN under the tested conditions. nih.gov Di-tert-butyl peroxide (DTBP) provided the highest yield, suggesting its thermal decomposition into effective radicals is well-suited for this transformation under microwave heating. nih.gov

| Initiator | Temperature (°C) | Time (h) | Yield (%) |

| AIBN | 120 | 2 | 35 |

| BPO | 120 | 2 | 65 |

| t-BuOOH | 120 | 2 | 71 |

| DTBP | 140 | 2 | 91 |

Table 4: Influence of different radical initiators on the yield of di-n-octylphosphinic acid via microwave-assisted synthesis in acetic acid. nih.gov

In conventionally heated syntheses, tert-butyl peroxide is also a commonly used and effective initiator. nih.gov The periodic addition of the initiator during the reaction can help maintain a sufficient concentration of radicals to drive the reaction to completion. nih.gov

Temperature and Reaction Time Dependencies on Yield

The synthesis typically involves the free radical addition of an olefin to hypophosphorous acid or its salts, initiated by a radical initiator. The choice of initiator dictates the optimal reaction temperature. For instance, initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are effective at lower temperatures of approximately 80°C and 100°C, respectively. However, for the synthesis of long-chain dialkylphosphinic acids, di-tert-butyl peroxide (DTBP) has been shown to be a highly efficient initiator, with an optimal reaction temperature of around 130°C. ysxbcn.com

The reaction time is another critical parameter that directly influences the product yield. Studies on the synthesis of DHPA have demonstrated that the yield increases with prolonged reaction times, reaching a maximum after approximately 20 hours when using DTBP as the initiator at 130°C. ysxbcn.com A similar trend is observed in the synthesis of other long-chain dialkylphosphinic acids, where a reaction time of about 20 hours is generally required to achieve the highest yield. ysxbcn.com It is crucial to carefully control both temperature and reaction time, as excessively high temperatures or prolonged reaction times can lead to the formation of undesirable byproducts, such as monoalkylphosphinic acid and olefin polymers. ysxbcn.comgoogle.com

Interactive Data Table: Effect of Reaction Parameters on the Yield of Structurally Similar Dialkylphosphinic Acids

| Initiator | Optimal Temperature (°C) | Optimal Reaction Time (h) | Typical Yield (%) | Reference |

| AIBN | 80 | 15 | Moderate | ysxbcn.com |

| BPO | 100 | 15 | Moderate | ysxbcn.com |

| DTBP | 130 | 20 | High | ysxbcn.com |

Strategies for Purity Enhancement and Byproduct Minimization

The synthesis of this compound, like other dialkylphosphinic acids produced via free radical addition, often yields a crude product containing unreacted starting materials and byproducts. The primary byproducts include the corresponding monoalkylphosphinic acid and polymers of the olefin. ysxbcn.com Therefore, effective purification strategies are essential to obtain the desired compound with high purity.

A common and effective method for removing the monoalkylphosphinic acid byproduct involves a basic wash. The crude product, dissolved in a suitable organic solvent, is washed with an aqueous basic solution, such as sodium hydroxide (B78521). google.com The monoalkylphosphinic acid is more acidic and thus more soluble in the aqueous basic phase, allowing for its selective removal. google.com

Following the basic wash, an acid wash is typically employed to neutralize any remaining base and remove other impurities. The organic phase containing the dialkylphosphinic acid is washed with a dilute acid, such as sulfuric acid. google.com

Finally, distillation under reduced pressure is utilized to remove any remaining volatile impurities, including unreacted olefin and the solvent. google.com This multi-step purification process, combining chemical washes and physical separation, is crucial for obtaining high-purity this compound.

To minimize the formation of byproducts during the reaction itself, a stoichiometric excess of the olefin is often used. This not only drives the reaction towards the formation of the dialkylphosphinic acid but also serves as a solvent for the product. google.com Careful control of the reaction temperature and the rate of initiator addition can also help to suppress the formation of olefin polymers. google.com

Chemical Reactivity and Derivatization Pathways of this compound

The chemical behavior of this compound is primarily dictated by the phosphinic acid moiety (-P(O)OH). This functional group allows for a range of chemical transformations, including oxidation, substitution, and hydrolysis of its derivatives.

Oxidation Reactions of the Phosphinic Acid Moiety

The phosphorus atom in dialkylphosphinic acids exists in a +3 oxidation state and is generally stable towards further oxidation under normal conditions. The P-C bonds are robust, and the P=O double bond is also thermodynamically stable. However, under harsh oxidative conditions, cleavage of the P-C bond can occur. beilstein-journals.org

The oxidation of lower phosphorus oxyacids, such as hypophosphorous acid and phosphinic acid, to their higher oxidation state counterparts is a known transformation. univ.kiev.ua For instance, phosphinic acids can be oxidized to phosphonic acids. beilstein-journals.orgnih.gov While specific studies on the oxidation of this compound are scarce, it is plausible that strong oxidizing agents could lead to degradation of the molecule rather than a simple oxidation of the phosphorus center while retaining the alkyl groups. The primary utility of oxidation in the context of dialkylphosphinic acids often lies in the synthesis of the acid itself from its precursors, such as the oxidation of a secondary phosphine oxide. kent.ac.uk

Substitution Reactions and Functionalization

The most reactive site for substitution in this compound is the acidic proton of the hydroxyl group attached to the phosphorus atom. This allows for a variety of functionalization reactions, primarily leading to the formation of phosphinate esters.

Esterification of the P-OH group is a common derivatization pathway. This can be achieved through various methods, including reaction with alcohols under acidic or basic conditions. A notable method for the synthesis of phosphinate esters is the reaction of the phosphinic acid with an alcohol in the presence of a coupling agent or via activation of the phosphinic acid. acs.org For example, the direct esterification of dialkylphosphinic acids can be achieved by treatment with diazomethane (B1218177) to yield the corresponding methyl ester. thieme-connect.de

Furthermore, the P-OH group can be converted to a P-Cl group by reacting with chlorinating agents like thionyl chloride or phosphorus pentachloride. The resulting phosphinic chloride is a versatile intermediate that can be reacted with various nucleophiles to introduce a wide range of functional groups. thieme-connect.de

Alkylation of the phosphinic acid group can also be considered a form of functionalization. While direct alkylation on the phosphorus atom of a dialkylphosphinic acid is not a typical reaction, the synthesis of unsymmetrical dialkylphosphinic acids can be achieved by the alkylation of a monoalkylphosphinic acid intermediate. rsc.org

Hydrolytic Stability and Pathways of Related Phosphinates

The hydrolytic stability of derivatives of this compound, particularly its esters (alkyl dialkylphosphinates), is a critical aspect of their chemical character. The hydrolysis of these phosphinates results in the parent phosphinic acid and the corresponding alcohol. This reaction can be catalyzed by both acids and bases.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the steric and electronic properties of the substituents on both the phosphorus atom and the alkoxy group. Generally, the hydrolysis of phosphinates is slower than that of corresponding carboxylates or phosphates. google.com

A study on the alkaline hydrolysis of various alkyl dialkylphosphinates revealed that the reaction proceeds via a nucleophilic attack of a hydroxide ion on the phosphorus atom. aub.edu.lb The rate of this hydrolysis is dependent on the nature of the alkyl groups. Increased steric hindrance around the phosphorus atom can slow down the rate of hydrolysis.

The stability of the P-C bonds in dialkylphosphinic acids and their esters is significantly high, making them resistant to hydrolysis under most conditions. In contrast, the P-O-C bond in phosphinate esters is the site of hydrolytic cleavage. google.com

Coordination Chemistry and Complexation Behavior of Bis 6 Methylheptyl Phosphinic Acid

Fundamental Principles of Metal-Ligand Coordination with BIS(6-METHYLHEPTYL)PHOSPHINIC ACID

The coordination of metal ions with this compound is primarily governed by the interaction between the metal center and the phosphinate functional group (-P(O)OH). This group contains a phosphoryl oxygen atom and a hydroxyl oxygen atom, both of which can act as Lewis bases, donating electron pairs to a metal cation, which acts as a Lewis acid. The phosphorus atom itself, with its electron-donating properties, also plays a role in facilitating these interactions. evitachem.com

The coordination process typically involves the deprotonation of the acidic proton from the hydroxyl group, resulting in a phosphinate anion [R₂P(O)O]⁻. This anion then coordinates to the metal ion. The nature of the coordination can vary, with the phosphinate group acting as a monodentate, bidentate (chelating), or bridging ligand. In non-polar organic solvents, phosphinic acids like this compound tend to exist as dimers, where two molecules are held together by hydrogen bonds between their phosphinate groups. This dimerization can influence the mechanism of metal extraction and complex formation.

The stability and nature of the formed complexes are a result of a combination of factors, including the charge and size of the metal ion, the pH of the aqueous phase in solvent extraction systems, the nature of the solvent, and the steric and electronic properties of the phosphinic acid ligand itself.

Stoichiometry and Structural Aspects of Metal-BIS(6-METHYLHEPTYL)PHOSPHINIC ACID Complexes

While specific structural data for complexes of this compound are not extensively detailed in the available literature, the behavior of analogous dialkylphosphinic acids in solvent extraction systems provides significant insights into the likely stoichiometry and structures of its metal complexes. The stoichiometry of the extracted metal complexes is often determined by the charge of the metal ion.

For instance, in the extraction of trivalent lanthanide ions (Ln³⁺) by related phosphinic acids, the formation of complexes with a 1:3 metal-to-ligand ratio is common, where three deprotonated phosphinate molecules neutralize the charge of the lanthanide ion. researchgate.netresearchgate.net In some cases, neutral phosphinic acid molecules can also be incorporated into the coordination sphere, leading to more complex stoichiometries. osti.gov For divalent metal ions such as Cu²⁺, a 1:2 stoichiometry is frequently observed. researchgate.net

The structure of these complexes in the organic phase is often polymeric or aggregated. The phosphinate groups can act as bridging ligands, connecting multiple metal centers to form extended networks. The bulky, branched 6-methylheptyl groups of the ligand play a crucial role in ensuring the solubility of these metal complexes in non-polar organic solvents, a key requirement for solvent extraction processes. These long alkyl chains create a lipophilic exterior around the coordinated metal ion, facilitating its transfer from an aqueous phase to an organic phase.

Table 1: Common Stoichiometries of Metal Complexes with Related Phosphinic Acids

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|

| Yb³⁺ | 1:3 (with additional neutral ligands) | researchgate.net |

| Ln³⁺ | 1:3 | researchgate.net |

| Cu²⁺ | 1:2 | researchgate.net |

Thermodynamics and Kinetics of Complex Formation Reactions

The formation of metal complexes with this compound is governed by thermodynamic and kinetic principles. While specific quantitative data for this particular ligand are scarce in the reviewed literature, general principles of metal-ligand complexation can be applied.

The kinetics of complex formation, or the rate at which the complexation reaction reaches equilibrium, is a crucial parameter in applications such as solvent extraction. The rate of extraction is influenced by several factors, including the rate of diffusion of the species to the interface between the aqueous and organic phases, the rate of the chemical reaction at the interface, and the rate of diffusion of the complex into the bulk organic phase.

For organophosphorus extractants like this compound, the kinetics of metal extraction can vary significantly depending on the metal being extracted and the experimental conditions. Studies on related systems have shown that the extraction process can be relatively fast, with equilibrium being reached within minutes. The reaction mechanism itself can be complex, potentially involving the interfacial formation of the metal-ligand complex.

Influence of Steric and Electronic Factors on Coordination

The coordination behavior of this compound is significantly influenced by the electronic and steric properties of the ligand.

The two 6-methylheptyl groups are a defining feature of this ligand and have a profound impact on its coordination chemistry. These long, branched alkyl chains are responsible for the ligand's high solubility in non-polar organic solvents, which is essential for its use in solvent extraction.

From a steric perspective, the bulky nature of these groups can influence the coordination number and geometry of the resulting metal complexes. The steric hindrance created by the alkyl chains can limit the number of ligand molecules that can coordinate to a single metal ion, thereby affecting the stoichiometry of the complex. This steric bulk can also play a role in the selectivity of the extractant for different metal ions. For instance, the specific shape and size of the "pocket" created by the arrangement of the alkyl chains around the coordinated metal ion can lead to preferential extraction of certain metals over others. researchgate.net Research on other ligands with branched alkyl chains has demonstrated that these groups can impart significant regioselectivity in catalytic reactions by creating steric constraints in the outer coordination sphere of the metal. researchgate.net

Electronically, the alkyl groups are electron-donating, which increases the electron density on the phosphorus atom and the phosphoryl oxygen. This enhanced basicity of the coordinating oxygen atoms strengthens the metal-ligand bond and contributes to the formation of stable complexes. evitachem.com

Electron-Donating Properties of the Phosphorus Center

The coordination chemistry and complexation behavior of this compound are fundamentally influenced by the electronic characteristics of the phosphorus center. The phosphorus atom, being the central coordinating atom, possesses a lone pair of electrons that can be donated to a metal center, thereby acting as a Lewis base. The extent of this electron donation is a critical factor in determining the stability and nature of the resulting metal complexes. The electron-donating capacity of the phosphorus atom in this compound is significantly modulated by the inductive effects of the two 6-methylheptyl substituents.

Alkyl groups are generally recognized as being electron-donating through an inductive effect (+I). libretexts.org This effect involves the pushing of electron density along the sigma bonds towards the more electronegative phosphorus atom. In the case of this compound, the two long, branched alkyl chains contribute to an increase in electron density at the phosphorus center compared to simpler phosphinic acids. libretexts.orgrsc.org This enhanced electron density on the phosphorus atom makes it a stronger Lewis base and, consequently, a more effective ligand for metal ions.

The Tolman Electronic Parameter is derived from the vibrational frequency of the C-O bond in nickel-carbonyl complexes of the phosphine (B1218219) ligand. libretexts.org A lower TEP value indicates a stronger electron-donating ability of the phosphine. Alkylphosphines, in general, exhibit lower TEP values compared to arylphosphines, signifying their superior electron-donating nature. libretexts.org The bulky and branched nature of the 6-methylheptyl groups is expected to place this compound among the more strongly electron-donating phosphinic acids.

The acidity constant (pKa) of the phosphinic acid group also provides insight into the electronic environment of the phosphorus atom. A higher pKa value corresponds to a weaker acid, which in turn implies a greater electron density on the oxygen atoms of the phosphinic acid group, a consequence of the electron-donating alkyl substituents. For instance, the predicted pKa of diisooctylphosphinic acid, a compound structurally similar to this compound, is approximately 3.26. This value is indicative of a weakly acidic character, further supporting the notion of significant electron donation from the alkyl groups to the phosphorus center.

The enhanced electron density at the phosphorus center of this compound has a direct impact on its coordination behavior. The increased Lewis basicity of the phosphorus atom leads to the formation of stable coordination complexes with a wide range of metal ions. This property is particularly relevant in applications such as solvent extraction, where the phosphinic acid acts as an extractant for metals. The electron-donating alkyl groups enhance the ability of the phosphinic acid to coordinate with metal ions, facilitating their transfer from an aqueous to an organic phase. rsc.org

Interactive Data Table: Electronic Properties of Selected Phosphine Ligands

The following table provides the Tolman Electronic Parameter (TEP) and pKa values for a selection of phosphine ligands to illustrate the electronic effects of different substituents. This data helps to contextualize the expected electron-donating properties of this compound.

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | pKa |

| P(t-Bu)₃ | 2056.1 | 11.4 |

| PCy₃ | 2056.4 | 9.7 |

| PEt₃ | 2061.7 | 8.69 |

| PMe₃ | 2064.1 | 8.65 |

| PPh₃ | 2068.9 | 2.73 |

| P(OPh)₃ | 2085.3 | - |

| Diisooctylphosphinic Acid | Not Available (Predicted pKa ≈ 3.26) | ~3.26 (Predicted) |

Note: Data for TEP and pKa values are compiled from various sources for comparative purposes. The pKa for Diisooctylphosphinic Acid is a predicted value.

Applications of Bis 6 Methylheptyl Phosphinic Acid in Advanced Separation Science

Hydrometallurgical Extraction of Metal Ions Using BIS(6-METHYLHEPTYL)PHOSPHINIC ACID

This compound, also known as diisooctylphosphinic acid, is a significant extractant in the field of hydrometallurgy. nih.gov Hydrometallurgy involves the use of aqueous solutions to extract and purify metals from their ores, concentrates, and recycled materials. mdpi.com This organophosphorus compound demonstrates a strong capability for extracting a variety of metal ions from aqueous phases into an immiscible organic phase. researchgate.net Its effectiveness stems from its chemical structure, which allows for the selective complexation with metal ions. The extraction process is influenced by several factors, including the composition of both the aqueous and organic phases, which dictates the efficiency and selectivity of metal separation. The use of such extractants is pivotal in processes aiming to recover valuable metals, including transition metals and rare earth elements. researchgate.net

Extraction Mechanisms in Aqueous-Organic Systems

The transfer of metal ions from an aqueous solution to an organic phase by this compound is governed by specific chemical interactions. These interactions primarily involve cation exchange and the subsequent formation of stable organometallic complexes within the organic solvent.

The principal mechanism for metal extraction by phosphinic acids is cation exchange. pku.edu.cn In this process, the acidic proton of the phosphinic acid group is exchanged for a metal ion from the aqueous phase. This reaction is reversible and its equilibrium position is highly dependent on the pH of the aqueous solution. The general representation of this equilibrium for a divalent metal ion (M²⁺) can be illustrated as follows, where HR represents the dimeric form of the phosphinic acid extractant in the organic phase:

M²⁺(aq) + n(HR)₂(org) ⇌ MR₂(HR)₂ₙ₋₂(org) + 2H⁺(aq)

This equation highlights the release of protons into the aqueous phase as the metal ion is complexed and transferred to the organic phase. The stoichiometry of the extracted species, meaning the ratio of extractant molecules to the metal ion, can vary depending on the specific metal and the experimental conditions.

Once the metal ion is transferred into the organic phase via cation exchange, it forms a stable organometallic complex with the phosphinic acid molecules. These complexes are electrically neutral, which contributes to their high solubility in nonpolar organic solvents. The structure of these complexes can be quite intricate. For instance, studies with analogous phosphinic acids have shown that the extracted metal species can involve additional extractant molecules that are not deprotonated, leading to the formation of adducts. Research on the extraction of various transition metals with a similar extractant, bis(2-ethylhexyl)phosphinic acid, revealed the formation of complex species such as FeR₃·2HR, CoR₂·HR, and NiR₂·3HR in the organic phase. nih.gov The specific coordination environment of the metal within the complex, such as tetrahedral or octahedral geometry, can also influence the favorability of extraction for different metals. researchgate.net

Influence of Aqueous Phase Parameters on Extraction Efficiency

The pH of the aqueous phase is a dominant factor in the extraction of metals with phosphinic acids. researchgate.net As indicated by the cation exchange mechanism, the extraction process releases protons, meaning that the equilibrium is strongly influenced by the hydrogen ion concentration. Generally, as the pH of the aqueous solution increases (i.e., the concentration of H⁺ decreases), the extraction of metal ions becomes more favorable, shifting the equilibrium to the right.

The optimal pH for extraction varies for different metal ions, a property that can be exploited for selective separation. For a particular metal, extraction efficiency typically shows a sigmoidal relationship with pH, with low extraction at low pH, a sharp increase over a specific pH range, and then a plateau at high extraction levels at higher pH values. For example, the extraction of cobalt is often favored at a lower pH compared to nickel when using phosphinic acid extractants. researchgate.net This difference allows for their separation by carefully controlling the pH of the aqueous feed solution.

Table 1: pH Dependence of Cobalt and Nickel Extraction

| pH | Cobalt Extraction (%) | Nickel Extraction (%) |

|---|---|---|

| 3.5 | ~10 | <5 |

| 4.0 | ~30 | <5 |

| 4.5 | ~60 | ~5 |

| 5.0 | ~85 | ~10 |

| 5.5 | >95 | ~20 |

| 6.0 | >95 | ~40 |

Note: Data is illustrative based on typical extraction curves for phosphinic acids. Actual values can vary with experimental conditions.

The ionic strength of the aqueous solution can affect the activity coefficients of the ionic species involved in the extraction equilibrium, thereby altering the distribution ratio of the metal. While the effect can be complex, studies on similar systems have shown that changes in ionic strength can impact the extraction efficiency. researchgate.net However, the specific influence is dependent on the particular metal-extractant system and the nature of the background electrolyte.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound This compound that strictly adheres to the requested outline.

The primary reason is a significant lack of specific research data for this particular compound within the specified applications of advanced separation science. The available literature predominantly focuses on a more common, commercially available isomer, bis(2,4,4-trimethylpentyl)phosphinic acid , which is widely known by the trade name Cyanex 272 .

While "diisooctylphosphinic acid" is sometimes used as a synonym for this compound, it is most frequently used in scientific papers to refer to Cyanex 272 haihangchem.commdpi.comrjpn.orgresearchgate.net. These two compounds are structural isomers, meaning they share the same molecular formula (C16H35O2P) but have different arrangements of atoms haihangchem.comnih.gov. This structural difference, however, can lead to variations in their chemical and physical properties, including their effectiveness and selectivity in metal extraction processes.

The search for specific data on this compound regarding:

The role of diluents and modifiers

The effects of extractant concentration

Its specific application in the separation of Rare Earth Elements, Nickel, Cobalt, Indium, and Gallium

did not yield the detailed research findings or data tables necessary to construct the thorough and scientifically accurate article as requested. The existing research that explicitly names this compound is primarily related to its synthesis, basic physical properties, or its use in fields outside of hydrometallurgy, such as nanotechnology evitachem.comsciengine.com.

Given the strict instruction to focus solely on this compound and to maintain scientific accuracy, extrapolating data from its isomer, Cyanex 272, would be inappropriate and misleading. Therefore, the required content for the specified outline cannot be generated at this time.

Quantification of Separation Factors and Efficiency

The effectiveness of an extractant in a liquid-liquid extraction process is quantified by its ability to selectively extract a target metal ion from an aqueous solution into an organic phase. This selectivity is measured by the separation factor (β), which is the ratio of the distribution coefficients (D) of two different metals. A high separation factor indicates a more efficient separation.

The distribution coefficient for a metal ion is defined as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium. The extraction of divalent metal ions (M²⁺) by an acidic extractant like this compound (represented as HR) can be described by the following general equilibrium:

M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)

The efficiency of the extraction process is also influenced by factors such as the pH of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the temperature.

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the performance of its closely related and commercially significant isomer, bis(2,4,4-trimethylpentyl)phosphinic acid (commonly known as Cyanex 272), provides valuable insight into the expected behavior. The separation of cobalt (Co²⁺) and nickel (Ni²⁺) is a classic example where this class of extractants excels due to the different coordination geometries of the extracted complexes.

Table 1: Illustrative Separation Factors for Co/Ni using a Diisooctylphosphinic Acid Isomer (Cyanex 272)

| Parameter | Value | Reference |

|---|---|---|

| Extractant | Bis(2,4,4-trimethylpentyl)phosphinic acid | tandfonline.com |

| Target Metals | Cobalt (Co²⁺), Nickel (Ni²⁺) | tandfonline.com |

| Separation Factor (β Co/Ni) | > 5000 | tandfonline.com |

This table presents data for a commercially available isomer to illustrate the typical performance of diisooctylphosphinic acids. The separation factor can vary based on experimental conditions.

Synergistic Extraction Systems Incorporating this compound

To enhance the extraction efficiency and selectivity of phosphinic acids, they are often used in combination with other extractants in what are known as synergistic extraction systems. Synergism occurs when the extractive capability of the mixture is greater than the sum of the individual extractants' effects.

A common synergistic combination involves mixing an acidic extractant, such as a diisooctylphosphinic acid isomer, with a neutral or basic extractant. For instance, the addition of tri-n-butyl phosphate (B84403) (TBP) or a hydroxime can lead to the formation of more stable and extractable mixed-ligand complexes. bibliotekanauki.pl

The mechanism of synergism often involves the neutral extractant replacing residual water molecules in the coordination sphere of the extracted metal complex, thereby increasing its hydrophobicity and solubility in the organic phase.

Table 2: Example of a Synergistic Extraction System for Divalent Metals

| Component 1 | Component 2 | Target Metals | Observed Effect | Reference |

|---|---|---|---|---|

| Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) | Tri-n-butyl phosphate (TBP) | Co(II), Li(I) | Enhanced selective extraction of Co(II) over Li(I) | bibliotekanauki.pl |

This table illustrates common synergistic pairings for diisooctylphosphinic acid isomers. The specific performance enhancements depend on the concentrations and conditions used.

Role in Supercritical Fluid Extraction (SFE) of Divalent Metals

Supercritical fluid extraction (SFE) is a green separation technology that utilizes a supercritical fluid, most commonly carbon dioxide (scCO₂), as the solvent. While scCO₂ is an excellent solvent for nonpolar molecules, it is ineffective at dissolving polar compounds like metal salts. To overcome this limitation, a chelating agent is introduced to form a neutral, CO₂-soluble complex with the metal ion.

Organophosphorus compounds like this compound are potential candidates for this role due to their ability to form stable complexes with metal ions. The general process involves the in-situ formation of a metal-extractant complex that can then be dissolved and transported by the supercritical fluid.

Research in this area has indicated the potential for using diisooctylphosphinic acid as a ligand in SFE processes for the removal of heavy metal contaminants from solid materials. alfachemch.com The process would involve contacting the contaminated solid with scCO₂ containing the phosphinic acid, leading to the extraction of the metal complex into the fluid phase. Subsequent pressure reduction would cause the complex to precipitate, allowing for the separation of the metal and the recycling of the CO₂ and the extractant.

While the application of this compound in the SFE of divalent metals is a promising area of research, it is less established than its use in conventional solvent extraction.

Utilization of Bis 6 Methylheptyl Phosphinic Acid in Materials Science and Catalysis

Function as a Surface Passivating Ligand in Nanocrystal Synthesis

In the realm of nanotechnology, bis(6-methylheptyl)phosphinic acid serves as a crucial surface passivating ligand during the synthesis of nanocrystals. evitachem.com Ligands are essential in controlling the growth, stability, and properties of colloidal nanocrystals. nih.gov

Stabilization of Semiconductor Nanocrystals (e.g., CdSe, CdTe)

This compound and its analogs, such as diisooctylphosphinic acid and monoalkyl phosphinic acids, are utilized as capping agents in the production of semiconductor nanocrystals like cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe). evitachem.comnih.gov These ligands bind to the surface of the growing nanocrystals, preventing their aggregation and controlling their size and shape. nih.govugent.be The branched alkyl chains of this compound provide steric hindrance, which contributes to the stability of the nanocrystal colloids. evitachem.com

The reactivity of the metal-ligand complex is a key factor in nanocrystal synthesis. Phosphinic acids are considered to have an intermediate reactivity compared to more traditional carboxylates and phosphonates. nih.govugent.be This intermediate reactivity offers a greater degree of control over the reaction kinetics, which is essential for achieving desired nanocrystal characteristics. nih.gov For instance, in the synthesis of magic-sized CdSe and CdTe nanocrystals, the interaction between oleylamine (B85491) and diisooctylphosphinic acid facilitates the growth of specific nanocrystal sizes. evitachem.com

| Property | Description |

| Ligand Type | X-type ligand |

| Binding Affinity | Intermediate, between carboxylic acids and phosphonic acids ugent.be |

| Function | Stabilizes nanocrystals, prevents aggregation, controls growth nih.govugent.be |

| Compatibility | High-temperature nanocrystal synthesis (240-300 °C) nih.govugent.be |

Enhancement of Nanocrystal Optical Properties

The use of phosphinic acid-based ligands, including this compound, has a direct impact on the optical properties of the resulting nanocrystals. By effectively passivating the surface and minimizing defects, these ligands can enhance the photoluminescence quantum yield of the nanocrystals. nih.govchemrxiv.org For example, CdSe quantum dots synthesized with octadecylphosphinic acid, a related phosphinic acid, exhibit a photoluminescence quantum yield of up to 18% without the need for an additional passivating shell. nih.govchemrxiv.org

Furthermore, the use of these ligands can lead to a narrow size distribution (low polydispersity) of the nanocrystals. nih.govchemrxiv.org This uniformity is critical for achieving sharp and well-defined absorption and emission spectra, a desirable characteristic for applications in displays, lighting, and bio-imaging. nih.gov The purification of nanocrystals synthesized with phosphinic acids is also reported to be more straightforward, resulting in a UV-vis spectrum free from background scattering. nih.govugent.be

| Nanocrystal | Ligand | Resulting Optical Property |

| CdSe Quantum Dots | Octadecylphosphinic acid | Photoluminescence quantum yield up to 18% (without shell) nih.govchemrxiv.org |

| CdSe Quantum Dots | Octadecylphosphinic acid | Low polydispersity and a UV-vis spectrum free from background scattering nih.govchemrxiv.org |

| CdSe and CdS Nanorods | Phosphinic acid ligands | High shape purity nih.govchemrxiv.org |

Application as a Ligand in Metal-Catalyzed Reactions

The coordination chemistry of this compound also makes it a suitable ligand in various metal-catalyzed reactions. evitachem.com Its ability to form stable complexes with transition metals is a key attribute for this application. While specific examples detailing the use of this compound in catalysis are not extensively documented in the provided search results, the broader class of phosphinic acids and related phosphine-containing ligands are widely employed in catalysis.

Phosphine-based ligands are integral to many catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric properties of the phosphine (B1218219) ligand can be tuned by modifying the substituents on the phosphorus atom, thereby influencing the activity and selectivity of the metal catalyst. mostwiedzy.pl For instance, ligands like bis(6‐diphenylphosphino‐acenaphth‐5‐yl)sulfoxide have been synthesized and complexed with various transition metals, including rhodium, nickel, palladium, copper, silver, and gold, for potential catalytic applications. researchgate.netbohrium.com Similarly, a 2,6-bis-(methylphospholyl)pyridine ligand has been used in palladium-catalyzed borylation reactions. researchgate.net The fundamental principles of coordination and catalysis demonstrated by these related compounds suggest the potential of this compound to function as an effective ligand in similar catalytic systems.

Structure Property Performance Relationships of Bis 6 Methylheptyl Phosphinic Acid

Impact of Alkyl Chain Branching and Length on Chemical Behavior

The chemical behavior of BIS(6-METHYLHEPTYL)PHOSPHINIC ACID is significantly influenced by the structure of its two 6-methylheptyl substituents. These alkyl groups, each comprising a total of eight carbon atoms, define the molecule's steric and electronic properties, which in turn dictate its performance in applications such as solvent extraction.

The length of the alkyl chains is a primary determinant of the compound's solubility. The long, nonpolar C8 chains render the molecule hydrophobic, making it highly soluble in organic solvents and largely insoluble in water. This characteristic is fundamental to its function as an extractant, enabling it to remain in an organic phase while complexing with metal ions from an aqueous phase. Studies on other organophosphorus compounds have shown that increasing the alkyl chain length generally enhances the stability of the compounds. nih.gov For instance, in lipid nanoparticles, longer alkyl chains lead to greater stability over time. nih.gov Conversely, increasing chain length can also decrease the concentration of a substance that can be entrapped within certain molecular assemblies. nih.gov

| Compound Name | Alkyl Chain Structure | Key Structural Feature | Impact on Chemical Behavior |

|---|---|---|---|

| This compound | -CH₂(CH₂)₄CH(CH₃)₂ | Eight-carbon chain with distal branching (at C6). | High hydrophobicity; moderate steric hindrance around the P=O group. |

| di-n-octylphosphinic acid | -CH₂(CH₂)₆CH₃ | Linear eight-carbon chain. | High hydrophobicity; minimal steric hindrance, allowing for potentially stronger intermolecular packing. |

| Cyanex 272 | -CH₂CH(CH₃)CH₂C(CH₃)₃ | Highly branched eight-carbon chain (branching at C2 and C4). | Significant steric hindrance near the phosphorus atom, which enhances selectivity in metal extraction. acs.org |

Substituent Effects on Coordination and Extraction Properties

The coordination and extraction capabilities of this compound are directly governed by the nature of the substituents attached to the phosphorus atom. In this molecule, the two 6-methylheptyl groups act as the primary substituents. Their electronic and steric characteristics determine the acidity of the P-OH group and the stability of the resulting metal complexes. The electron-donating nature of the alkyl groups increases the electron density on the phosphorus atom, which in turn influences the pKa of the acid and its affinity for metal ions. The bulky nature of these groups can also create steric hindrance, which can be advantageous for achieving separation selectivity between different metal ions. mdpi.com

Alpha (α) Substituent Influences

The alpha (α) position refers to the carbon atom directly bonded to the phosphorus atom. In this compound, the α-substituent is a methylene (B1212753) (-CH₂-) group. This non-polar, sterically unhindered group serves primarily to connect the functional phosphinic acid head to the larger hydrophobic alkyl chain. While the α-methylene group itself has a minimal electronic effect, its nature is critical. The introduction of electron-withdrawing groups or bulky substituents at the α-position would drastically alter the compound's properties. For example, studies on α-aminophosphonates and related compounds show that functionalization at the alpha position can lead to polydentate coordination, enhancing extraction efficiency. nih.gov The simple, unfunctionalized α-position in this compound ensures that the electronic effects are dominated by the inductive properties of the entire alkyl chain and that steric hindrance near the phosphorus atom is minimized from this position.

Beta (β) Substituent Influences

The beta (β) position is the second carbon atom from the phosphorus atom. For this compound, this is also a methylene group (-CH₂-). Substituents at the β-position can have a significant steric impact on the coordination environment of the phosphorus atom. Although this specific compound has no branching at the β-position, its influence can be understood by comparing it to other extractants. For example, the extractant P507 (2-ethylhexyl (2-ethylhexyl)phosphonate) has an ethyl group at the β-position, which contributes to its steric profile. acs.org An even more pronounced example is Cyanex 272, which has a methyl group at the β-position as part of its highly branched structure. acs.org This β-branching is a key factor in the steric hindrance that gives Cyanex 272 its well-known selectivity for separating cobalt from nickel. For this compound, the lack of β-substitution results in lower steric hindrance immediately adjacent to the coordinating group compared to molecules like Cyanex 272, which would likely lead to different selectivity patterns for metal extraction.

Quantitative Structure-Property Relationship (QSPR) Analyses for Predictability

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that provide a way to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.gov Developing these models can significantly reduce the need for extensive and time-consuming experimental work by forecasting properties such as extraction efficiency, acidity, and stability constants. A general QSPR workflow involves compiling and curating experimental data, calculating molecular descriptors, building a mathematical model through regression analysis, and validating its predictive power. nih.govchemrxiv.org

For phosphinic acids like this compound, QSPR models can be developed to predict their behavior in solvent extraction systems. Research has already demonstrated the successful application of QSPR to phosphonic acid-based chelating agents. nih.gov In one study, a strong correlation was established between calculated molecular descriptors and the stability constants (log K) of gadolinium (III) complexes, which are relevant to MRI contrast agents. nih.gov The resulting mathematical models used molar refractivity (MR) as a key descriptor to predict the stability of the complexes with high accuracy. nih.gov

A hypothetical QSPR model for predicting a property of this compound, such as its extraction efficiency for a specific metal, would involve similar steps. Molecular descriptors would be calculated to quantify its structural features. These could include:

Topological descriptors: Indices that describe the branching and connectivity of the alkyl chains.

Quantum-chemical descriptors: Parameters such as charge distribution, dipole moment, and energies of frontier orbitals (HOMO/LUMO).

Physicochemical descriptors: Properties like the octanol-water partition coefficient (logP) and molar refractivity (MR), which relate to the molecule's hydrophobicity and polarizability. researchgate.net

These descriptors would then be correlated with experimental data (e.g., pH₅₀ values, which represent the pH at which 50% extraction occurs) using multiple linear regression or other machine learning algorithms to build a predictive model. acs.org The final validated model could then be used to predict the performance of other, yet-to-be-synthesized phosphinic acids, guiding the design of new extractants with optimized properties.

| Component | Description | Example for this compound |

|---|---|---|

| Experimental Property (Dependent Variable) | The measured chemical or physical property to be predicted. | Extraction efficiency (e.g., pH₅₀ value) for a target metal ion like Nickel(II). acs.org |

| Molecular Descriptors (Independent Variables) | Numerical values derived from the molecular structure. | Topological indices (e.g., Wiener index), molar refractivity (MR), logP, van der Waals volume. |

| Mathematical Model | An equation linking the descriptors to the property. | A multiple linear regression equation, such as: Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... nih.gov |

| Validation Method | A statistical method to assess the model's robustness and predictability. | Leave-one-out cross-validation; calculation of correlation coefficient (R²) and standard deviation. researchgate.net |

Theoretical and Computational Investigations of Bis 6 Methylheptyl Phosphinic Acid Systems

Molecular Modeling of Intermolecular Interactions

The intermolecular interactions of bis(6-methylheptyl)phosphinic acid, a significant organophosphorus extractant, are crucial for understanding its behavior in solvent extraction systems. Molecular modeling techniques provide valuable insights into these interactions, which govern the aggregation of the extractant molecules and their complexation with metal ions.

This compound, like other organophosphorus acids, has a tendency to form dimers and other aggregates in nonpolar organic solvents commonly used in solvent extraction. This dimerization occurs primarily through the formation of strong hydrogen bonds between the phosphinic acid groups of two monomer units. The resulting eight-membered ring structure is a stable configuration that influences the extractive properties of the compound. The bulky, branched 6-methylheptyl groups contribute to the steric effects that modulate the strength and geometry of these interactions. evitachem.com

Molecular dynamics (MD) simulations can be employed to study the dynamic nature of these aggregates and their interactions with other components of the extraction system, such as the diluent and the aqueous phase. While specific MD studies on this compound are not widely available in the literature, research on analogous compounds like dibutyl-phosphoric acid (HDBP) has demonstrated the utility of these methods. For instance, MD simulations with reparameterized force fields have been used to accurately predict bulk phase properties like density and dipole moment, as well as the heat of vaporization. acs.org These studies also utilize potential of mean force (PMF) calculations to elucidate the thermodynamics of dimer formation and the behavior of hydrogen bonds. acs.org

Density Functional Theory (DFT) Applications to Complexation and Extraction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and energetics of molecules, making it particularly suitable for studying the complexation and extraction mechanisms involving this compound. DFT calculations provide detailed information about the geometry of the metal-extractant complexes, the nature of the chemical bonds, and the thermodynamic stability of the extracted species. evitachem.com

Although specific DFT studies on this compound are scarce, research on similar organophosphorus extractants provides a framework for its computational investigation. For example, DFT has been used to study the extraction of various metal ions by compounds such as bis(2-ethylhexyl)phosphoric acid (P204), 2-ethylhexyl (2-ethylhexyl)phosphonate (P507), and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272). acs.org These studies often involve optimizing the geometries of the extractant monomers and dimers, as well as the resulting metal complexes.

The typical approach involves calculating the energies of the reactants (metal ion in the aqueous phase and extractant in the organic phase) and the products (the extracted metal-ligand complex and protons in the aqueous phase) to determine the extraction energies. The coordination environment of the metal ion, including the number of extractant molecules involved and the potential co-extraction of water or other anions, can be elucidated.

For this compound, DFT calculations could be used to model the formation of complexes with various metal ions. These calculations would likely show that the deprotonated phosphinate group acts as a bidentate or bridging ligand, coordinating to the metal ion through the two oxygen atoms. The calculated bond lengths, bond angles, and vibrational frequencies of the complexes can be compared with experimental data from techniques like EXAFS (Extended X-ray Absorption Fine Structure) and FTIR (Fourier-Transform Infrared Spectroscopy) to validate the computational models.

Thermodynamic and Kinetic Modeling of Extraction Processes

The development of robust thermodynamic and kinetic models is essential for the design, optimization, and scale-up of solvent extraction processes utilizing this compound. These models aim to predict the distribution of metal ions between the aqueous and organic phases under various experimental conditions, such as pH, extractant concentration, and temperature.

Thermodynamic modeling of extraction equilibria often involves determining the stoichiometry of the extracted species and the corresponding extraction constants. The general equilibrium for the extraction of a metal ion, Mⁿ⁺, by a dimeric phosphinic acid, (HA)₂, can be represented as:

Mⁿ⁺(aq) + m(HA)₂(org) ⇌ M(A)ₙ(HA)₂ₘ₋ₙ(org) + nH⁺(aq)

where HA represents the monomeric form of this compound. The equilibrium constant for this reaction, Kₑₓ, is a key parameter in thermodynamic models. Experimental data on the distribution ratio of the metal as a function of aqueous phase acidity and extractant concentration are used to determine the values of m, n, and Kₑₓ.

While specific thermodynamic models for this compound are not extensively documented, studies on related systems provide valuable insights. For instance, thermodynamic models have been successfully developed for the extraction of uranium(VI) from phosphoric acid using synergistic mixtures of organophosphorus extractants. nih.gov These models account for the formation of various species in the organic phase, including extractant aggregates and different metal-extractant complexes. nih.gov

Kinetic modeling focuses on the rate of the extraction process, which is often limited by interfacial reactions or diffusion of the species to and from the interface. The rate of extraction can be influenced by factors such as the agitation speed, interfacial area, and the concentrations of the reactants. Understanding the kinetics is crucial for designing contactors that provide sufficient residence time for the extraction to reach equilibrium.

Analytical Methodologies for the Research and Characterization of Bis 6 Methylheptyl Phosphinic Acid and Its Complexes

Spectroscopic Techniques for Characterization of Complexes

Spectroscopic methods are indispensable for probing the coordination environment of metal ions complexed with bis(6-methylheptyl)phosphinic acid. Techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy provide valuable insights into the bonding and structural arrangement of these complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups involved in the complexation of this compound with metal ions. The analysis of vibrational frequencies of the phosphinic acid before and after complexation reveals direct evidence of coordination. A key indicator of complex formation is the shift or disappearance of the P=O stretching vibration band. For instance, in studies of similar phosphinic acids like bis(4-mercaptophenyl) phosphinic acid, the P=O mode observed around 1200 cm⁻¹ in the pure compound disappears upon attachment to a metal oxide surface, indicating the involvement of the phosphoryl oxygen in bonding. researchgate.net This phenomenon is a common feature in the coordination chemistry of organophosphorus extractants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and ³¹P nuclei, is extensively used to characterize the structure of phosphinic acid ligands and their metal complexes in solution and the solid state. researchgate.net For diamagnetic complexes, high-resolution NMR provides detailed information about the connectivity and conformation of the ligand. In the case of paramagnetic complexes, such as those formed with lanthanide ions, NMR can still be a valuable probe, although the signals may be shifted and broadened. pnnl.gov The chemical shift of the ³¹P nucleus is particularly sensitive to the coordination environment and can provide information on the nature of the metal-ligand bond. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy is particularly useful for studying the complexation of this compound with lanthanide ions. The f-f electronic transitions of certain lanthanide ions give rise to sharp and characteristic absorption bands in the UV-Vis and near-infrared (NIR) regions. osti.gov The position and intensity of these bands are sensitive to changes in the coordination sphere of the lanthanide ion. osti.gov Consequently, the formation of a complex with this compound leads to distinct changes in the UV-Vis spectrum, allowing for the direct observation of complexation and the study of its stoichiometry and stability. researchgate.netresearchgate.net

| Spectroscopic Technique | Key Application for this compound Complexes | Typical Observations |

| FTIR | Identification of coordinating functional groups | Shift or disappearance of the P=O stretching band upon complexation. researchgate.net |

| NMR | Structural elucidation of diamagnetic and paramagnetic complexes. researchgate.netpnnl.gov | Changes in ¹H, ¹³C, and ³¹P chemical shifts upon metal binding. mdpi.com |

| UV-Vis | Characterization of lanthanide complexes. osti.gov | Shifts and intensity changes in the f-f transition bands of lanthanide ions. researchgate.netresearchgate.net |

Chromatographic Methods for Separation Studies

Chromatographic techniques are essential for the separation and quantification of this compound and its metal complexes, particularly in the context of solvent extraction studies where multiple species are present in both the organic and aqueous phases.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the analysis of non-volatile and thermally labile compounds like phosphinic acids. Reversed-phase HPLC is commonly employed for the separation of organophosphorus compounds. sielc.com For the analysis of phosphonic and phosphinic acids, various stationary phases can be utilized, including mixed-mode columns that combine reversed-phase and ion-exchange mechanisms. sielc.com The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve efficient separation. sielc.comnih.gov Detection can be accomplished using UV, evaporative light scattering (ELSD), or mass spectrometry (MS) detectors. sielc.com

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile derivatives of phosphinic acids. Due to the low volatility of the acid itself, a derivatization step is often necessary. Alkylphosphonic and dialkylphosphinic acids can be converted to their more volatile trimethylsilyl (B98337) (TMS) or pentafluorobenzyl (PFB) esters prior to GC analysis. iaea.orgresearchgate.net The separation is then performed on a capillary column with a suitable stationary phase, such as OV-1 or OV-17. iaea.org A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. iaea.orgresearchgate.net

| Chromatographic Method | Derivatization | Column Type | Mobile/Carrier Gas | Detector |

| HPLC | Not typically required | Reversed-phase (e.g., C18), Mixed-mode sielc.comsielc.com | Acetonitrile/water gradients sielc.com | UV, ELSD, MS sielc.com |

| GC | Required (e.g., silylation) iaea.orgresearchgate.net | Capillary (e.g., OV-1, OV-17) iaea.org | Inert gas (e.g., He, N₂) | FID, MS iaea.orgresearchgate.net |

Potentiometric and Equilibrium Studies for Complexation Constants

The determination of the stability and stoichiometry of complexes formed between this compound and metal ions is fundamental to understanding its extraction behavior. Potentiometric titrations and equilibrium analysis are the primary methods used for this purpose.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining the acid dissociation constant (pKa) of the extractant and the stability constants of its metal complexes. researchgate.net The procedure involves the titration of a solution containing the ligand and the metal ion with a standard solution of a strong base. scirp.org By monitoring the pH of the solution as a function of the added titrant, the protonation constants of the ligand and the formation constants of the metal complexes can be calculated using specialized software. scirp.orgrsc.orgresearchgate.net

Equilibrium Studies

Equilibrium studies, often referred to as slope analysis, are conducted to determine the stoichiometry of the extracted metal species and the equilibrium constant of the extraction reaction. This involves systematically varying the concentrations of the extractant, metal ion, and hydrogen ion, and measuring the distribution of the metal between the organic and aqueous phases at equilibrium. The stoichiometry of the extracted complex is deduced from the slopes of the logarithmic plots of the distribution ratio versus the concentration of each component. researchgate.net These studies are crucial for developing a quantitative model of the extraction process. osti.gov

| Parameter | Method | Experimental Data |

| Acid Dissociation Constant (pKa) | Potentiometric Titration | pH vs. Volume of titrant researchgate.netscirp.org |

| Complex Stability Constants | Potentiometric Titration | pH vs. Volume of titrant in the presence of metal ions scirp.orgrsc.orgresearchgate.net |

| Extraction Stoichiometry | Equilibrium Studies (Slope Analysis) | Log(Distribution Ratio) vs. Log(Concentration) researchgate.net |

| Extraction Equilibrium Constant (Kex) | Equilibrium Studies | Distribution data at various component concentrations osti.gov |

Future Research Directions and Emerging Applications for Bis 6 Methylheptyl Phosphinic Acid

Exploration of Novel Synthetic Pathways

The future development of applications for bis(6-methylheptyl)phosphinic acid hinges on the availability of efficient and scalable synthetic routes. While traditional methods for synthesizing dialkylphosphinic acids, such as the free-radical addition of olefins to hypophosphorous acid and the Grignard reaction, are established, future research is anticipated to focus on developing more sustainable and versatile pathways.

One promising area of investigation is the exploration of catalyst-driven hydrophosphinylation reactions. These methods could offer higher selectivity and milder reaction conditions compared to traditional free-radical processes, which often require high temperatures and can lead to side products. csu.edu.cn The development of catalysts that can facilitate the direct addition of P-H bonds across a wider range of olefin precursors would enable the synthesis of a more diverse library of dialkylphosphinic acids with tailored properties.

Furthermore, there is a growing interest in mechanochemical synthesis, a solvent-free approach that utilizes mechanical force to initiate chemical reactions. mdpi.com This "green chemistry" approach could significantly reduce the environmental impact of the synthesis process. Research into the mechanochemical synthesis of this compound and other dialkylphosphinic acids could lead to more environmentally friendly and economically viable production methods.

Another avenue for future research lies in the development of nonsymmetric dialkylphosphinic acids, where the two alkyl groups attached to the phosphorus atom are different. nih.gov This approach allows for a finer tuning of the extractant's properties, such as its solubility, steric hindrance, and selectivity for specific metal ions. A universal method for synthesizing and purifying nonsymmetric dialkylphosphinic acids has been described, which offers advantages of low toxicity and mild reaction conditions. nih.gov

The following table summarizes potential future research directions for the synthesis of this compound:

| Research Direction | Potential Advantages | Key Challenges |

| Catalytic Hydrophosphinylation | Higher selectivity, milder reaction conditions, greater substrate scope | Catalyst development and optimization, cost-effectiveness |

| Mechanochemical Synthesis | Reduced solvent waste, potential for novel reactivity, energy efficiency | Scalability, understanding reaction mechanisms |

| Asymmetric Synthesis | Access to chiral phosphinic acids for specialized applications | Development of stereoselective catalysts |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control | Reactor design and optimization for multiphasic reactions |

Advanced Applications in Complex Metal Separations

Dialkylphosphinic acids are well-established extractants in hydrometallurgy, particularly for the separation of cobalt and nickel, and for the extraction of rare-earth elements (REEs). csu.edu.cnresearchgate.netresearchgate.net The structural analogue of this compound, bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272), is widely used for cobalt and nickel separation. researchgate.net Future research will likely focus on leveraging the specific structural features of this compound for more challenging and complex metal separations.